molecular formula C₁₁H₆D₇NO₃ B1156068 3,5,6-Trihydroxy-1-isopropylindole-d7

3,5,6-Trihydroxy-1-isopropylindole-d7

Cat. No.: B1156068
M. Wt: 214.27
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-Trihydroxy-1-isopropylindole-d7 is a deuterated indole derivative characterized by hydroxyl groups at positions 3, 5, and 6 of the indole core, along with an isopropyl substituent at position 1. The deuterium labeling (d7) suggests seven deuterium atoms, likely replacing protons in the isopropyl group or aromatic ring, which enhances metabolic stability and facilitates tracking in pharmacokinetic studies .

Properties

Molecular Formula

C₁₁H₆D₇NO₃

Molecular Weight

214.27

Synonyms

1-(1-Methylethyl)-1H-indole-3,5,6-triol-d7; 

Origin of Product

United States

Comparison with Similar Compounds

13C-NMR Analysis

Feature This compound (Expected) Compound 3b/3c ()
Aromatic Carbons Downfield shifts due to hydroxyl groups (e.g., δ 140–160 ppm) δ 116–129 ppm (ArC-H)
Aliphatic Carbons Isopropyl CH3: ~δ 20–25 ppm; C-1: δ ~30–40 ppm CH2 group: δ 47.45 ppm
Substituent Effects Electron-withdrawing -OH groups deshield adjacent carbons NH2 group causes moderate deshielding

HRMS Data

  • Compound 3b/3c : Molecular ion at m/z 223.1225 (C15H15N2) .
  • This compound : Expected molecular ion would differ significantly due to deuterium (increased mass by 7 Da) and hydroxyl groups (e.g., C11HxD7O3N).

Key Research Findings and Limitations

  • Structural Insights : Hydroxyl groups in this compound confer higher reactivity in electrophilic substitution compared to NH2-containing analogs like 3b/3c.
  • Limitations : Direct comparative data (e.g., bioactivity, stability) are absent in the provided evidence. Further studies are needed to validate extrapolated properties.

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